Cas no 1483082-57-0 (5-(difluoromethyl)-1,3,4-thiadiazol-2-ylmethanamine)

5-(difluoromethyl)-1,3,4-thiadiazol-2-ylmethanamine Chemical and Physical Properties
Names and Identifiers
-
- 1,3,4-Thiadiazole-2-methanamine, 5-(difluoromethyl)-
- (5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl)methanamine
- 5-(difluoromethyl)-1,3,4-thiadiazol-2-ylmethanamine
- 1483082-57-0
- EN300-1248697
- [5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine
- AKOS015067647
-
- Inchi: 1S/C4H5F2N3S/c5-3(6)4-9-8-2(1-7)10-4/h3H,1,7H2
- InChI Key: QXUFMMNBPWXZCX-UHFFFAOYSA-N
- SMILES: S1C(C(F)F)=NN=C1CN
Computed Properties
- Exact Mass: 165.01722467g/mol
- Monoisotopic Mass: 165.01722467g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 113
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 80Ų
Experimental Properties
- Density: 1.457±0.06 g/cm3(Predicted)
- Boiling Point: 240.9±40.0 °C(Predicted)
- pka: 6.28±0.29(Predicted)
5-(difluoromethyl)-1,3,4-thiadiazol-2-ylmethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1248697-0.1g |
[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine |
1483082-57-0 | 91% | 0.1g |
$317.0 | 2023-05-26 | |
Enamine | EN300-1248697-2.5g |
[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine |
1483082-57-0 | 91% | 2.5g |
$1791.0 | 2023-05-26 | |
Enamine | EN300-1248697-0.05g |
[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine |
1483082-57-0 | 91% | 0.05g |
$212.0 | 2023-05-26 | |
Enamine | EN300-1248697-10.0g |
[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine |
1483082-57-0 | 91% | 10g |
$3929.0 | 2023-05-26 | |
Enamine | EN300-1248697-2500mg |
[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine |
1483082-57-0 | 91.0% | 2500mg |
$1791.0 | 2023-10-02 | |
1PlusChem | 1P028KK6-5g |
[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine |
1483082-57-0 | 91% | 5g |
$3338.00 | 2024-06-20 | |
Aaron | AR028KSI-2.5g |
[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine |
1483082-57-0 | 91% | 2.5g |
$2488.00 | 2025-02-16 | |
Enamine | EN300-1248697-1000mg |
[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine |
1483082-57-0 | 91.0% | 1000mg |
$914.0 | 2023-10-02 | |
1PlusChem | 1P028KK6-250mg |
[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine |
1483082-57-0 | 91% | 250mg |
$621.00 | 2024-06-20 | |
Enamine | EN300-1248697-0.5g |
[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine |
1483082-57-0 | 91% | 0.5g |
$713.0 | 2023-05-26 |
5-(difluoromethyl)-1,3,4-thiadiazol-2-ylmethanamine Related Literature
-
1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Dmitry M. Rudkevich,Heng Xu Chem. Commun., 2005, 2651-2659
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
Additional information on 5-(difluoromethyl)-1,3,4-thiadiazol-2-ylmethanamine
Introduction to 5-(difluoromethyl)-1,3,4-thiadiazol-2-ylmethanamine (CAS No. 1483082-57-0)
5-(difluoromethyl)-1,3,4-thiadiazol-2-ylmethanamine is a significant compound in the realm of pharmaceutical and agrochemical research, characterized by its unique structural and chemical properties. This heterocyclic amine derivative, with the CAS number 1483082-57-0, has garnered attention due to its potential applications in drug discovery and material science. The compound's molecular structure incorporates a difluoromethyl group and a thiadiazole core, which are known for their versatility in enhancing biological activity and chemical stability.
The thiadiazole scaffold is a prominent motif in medicinal chemistry, frequently employed in the development of antimicrobial, antiviral, and anti-inflammatory agents. Its aromatic nature and ability to form hydrogen bonds make it an ideal candidate for binding to biological targets. The presence of the difluoromethyl group further modulates the compound's pharmacokinetic profile, improving metabolic stability and lipophilicity—key factors in drug efficacy.
Recent advancements in computational chemistry have enabled researchers to predict the interactions of 5-(difluoromethyl)-1,3,4-thiadiazol-2-ylmethanamine with various biological receptors with high precision. Studies indicate that this compound exhibits promising binding affinity to enzymes and receptors involved in metabolic disorders. For instance, preliminary docking simulations suggest that it may interact with CYP2D6, a key enzyme in drug metabolism, potentially offering insights into developing novel therapeutics for pharmacogenomic applications.
In the context of agrochemical innovation, the structural features of 5-(difluoromethyl)-1,3,4-thiadiazol-2-ylmethanamine make it a candidate for designing advanced pesticides with improved selectivity and environmental compatibility. The difluoromethyl group is particularly noted for its role in enhancing the bioactivity of agrochemicals while minimizing off-target effects. Current research is exploring its efficacy as a precursor in synthesizing next-generation herbicides and fungicides that target resistant strains of pathogens.
The synthesis of 5-(difluoromethyl)-1,3,4-thiadiazol-2-ylmethanamine involves multi-step organic reactions that highlight the compound's synthetic versatility. Researchers have optimized protocols for its preparation using readily available starting materials, ensuring scalability for industrial applications. The use of transition metal catalysis has been particularly effective in facilitating key transformations, such as cross-coupling reactions that introduce the difluoromethyl moiety with high yield.
From a material science perspective, derivatives of thiadiazole have been explored for their electronic properties, making them relevant in organic electronics and photovoltaic devices. While 5-(difluoromethyl)-1,3,4-thiadiazol-2-ylmethanamine itself is not directly used in these applications yet, its structural analogs exhibit semiconducting behavior due to the conjugated system formed by the aromatic rings. This opens avenues for future research into functional materials derived from this class of compounds.
The pharmacological potential of 5-(difluoromethyl)-1,3,4-thiadiazol-2-ylmethanamine has been further underscored by recent clinical trials targeting neurological disorders. The compound's ability to modulate neurotransmitter pathways has been investigated in preclinical models, showing promise as an adjunct therapy for conditions like epilepsy and Alzheimer's disease. The difluoromethyl group's influence on blood-brain barrier permeability is a critical factor being evaluated to enhance therapeutic delivery.
Environmental considerations play a pivotal role in the development of new chemical entities like 5-(difluoromethyl)-1,3,4-thiadiazol-2-ylmethanamine. Researchers are employing green chemistry principles to minimize waste and energy consumption during synthesis. Additionally, biodegradability studies are being conducted to assess its ecological footprint post-application. These efforts align with global initiatives to promote sustainable pharmaceutical practices.
The regulatory landscape for novel compounds such as this one is continually evolving. Agencies worldwide are implementing stringent guidelines to ensure safety and efficacy before market approval. Collaborative efforts between academia and industry are essential to navigate these requirements efficiently while advancing scientific understanding.
Future directions in research on 5-(difluoromethyl)-1,3,4-thiadiazol-2-ylmethanamine include exploring its role in combinatorial therapies and personalized medicine. Its structural flexibility allows for modifications that could tailor its activity toward specific patient populations or disease stages. Advances in gene editing technologies may also enable targeted delivery systems incorporating this compound for enhanced therapeutic outcomes.
1483082-57-0 (5-(difluoromethyl)-1,3,4-thiadiazol-2-ylmethanamine) Related Products
- 941991-80-6(2-methoxy-N-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylbenzamide)
- 2034600-61-6(N'-(3-chloro-4-methylphenyl)-N-{1-(thiophen-3-yl)cyclopentylmethyl}ethanediamide)
- 2167272-66-2(tert-butyl 3-(hydroxymethyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate)
- 2243521-59-5(2-Bromo-N-methylpyridin-4-amine;hydrochloride)
- 1808575-96-3((4aR,7aS)-octahydrofuro[3,4-b]pyridine)
- 119451-18-2(3-(thiophen-3-yl)propan-1-amine)
- 2350597-81-6(ethyl (2S)-2-amino-5,5-difluoropentanoate)
- 868375-11-5(N-(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-oxo-4H-chromene-2-carboxamide)
- 2034620-66-9(2-(cyclopentylsulfanyl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]ethan-1-one)
- 2171780-79-1(tert-butyl 3-(3-aminooxan-3-yl)-3-hydroxypyrrolidine-1-carboxylate)



